molecular formula C28H33N3O6 B12930184 rel-(1R,8S,9s)-Bicyclo[6.1.0]non-4-yn-9-ylmethyl (2-(2-(2-(2-((4-(cyanoethynyl)phenyl)amino)-2-oxoethoxy)ethoxy)ethoxy)ethyl)carbamate

rel-(1R,8S,9s)-Bicyclo[6.1.0]non-4-yn-9-ylmethyl (2-(2-(2-(2-((4-(cyanoethynyl)phenyl)amino)-2-oxoethoxy)ethoxy)ethoxy)ethyl)carbamate

Cat. No.: B12930184
M. Wt: 507.6 g/mol
InChI Key: JNAXKGWMYYLQGE-IQCGEYIDSA-N
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Description

rel-(1R,8S,9s)-Bicyclo[6.1.0]non-4-yn-9-ylmethyl (2-(2-(2-(2-((4-(cyanoethynyl)phenyl)amino)-2-oxoethoxy)ethoxy)ethoxy)ethyl)carbamate: is a complex organic compound with a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rel-(1R,8S,9s)-Bicyclo[6.1.0]non-4-yn-9-ylmethyl (2-(2-(2-(2-((4-(cyanoethynyl)phenyl)amino)-2-oxoethoxy)ethoxy)ethoxy)ethyl)carbamate involves multiple steps, including the formation of the bicyclic core and subsequent functionalization. The reaction conditions typically involve the use of specific catalysts and reagents to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to enhance efficiency and scalability. This includes the use of continuous flow reactors and advanced purification techniques to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

rel-(1R,8S,9s)-Bicyclo[6.1.0]non-4-yn-9-ylmethyl (2-(2-(2-(2-((4-(cyanoethynyl)phenyl)amino)-2-oxoethoxy)ethoxy)ethoxy)ethyl)carbamate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Catalysts: Palladium on carbon, platinum oxide

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

rel-(1R,8S,9s)-Bicyclo[6.1.0]non-4-yn-9-ylmethyl (2-(2-(2-(2-((4-(cyanoethynyl)phenyl)amino)-2-oxoethoxy)ethoxy)ethoxy)ethyl)carbamate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of rel-(1R,8S,9s)-Bicyclo[6.1.0]non-4-yn-9-ylmethyl (2-(2-(2-(2-((4-(cyanoethynyl)phenyl)amino)-2-oxoethoxy)ethoxy)ethoxy)ethyl)carbamate involves its interaction with specific molecular targets and pathways. These interactions can modulate various biological processes, leading to its observed effects. The compound may bind to enzymes or receptors, altering their activity and downstream signaling pathways.

Comparison with Similar Compounds

rel-(1R,8S,9s)-Bicyclo[6.1.0]non-4-yn-9-ylmethyl (2-(2-(2-(2-((4-(cyanoethynyl)phenyl)amino)-2-oxoethoxy)ethoxy)ethoxy)ethyl)carbamate can be compared with other similar compounds, such as:

    Bicyclo[6.1.0]nonane derivatives: These compounds share a similar bicyclic core but differ in their functional groups and substituents.

    Phenyl carbamates: These compounds contain the carbamate functional group attached to a phenyl ring, but lack the bicyclic structure.

The uniqueness of this compound lies in its specific combination of structural features, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C28H33N3O6

Molecular Weight

507.6 g/mol

IUPAC Name

[(1S,8R)-9-bicyclo[6.1.0]non-4-ynyl]methyl N-[2-[2-[2-[2-[4-(2-cyanoethynyl)anilino]-2-oxoethoxy]ethoxy]ethoxy]ethyl]carbamate

InChI

InChI=1S/C28H33N3O6/c29-13-5-6-22-9-11-23(12-10-22)31-27(32)21-36-19-18-35-17-16-34-15-14-30-28(33)37-20-26-24-7-3-1-2-4-8-25(24)26/h9-12,24-26H,3-4,7-8,14-21H2,(H,30,33)(H,31,32)/t24-,25+,26?

InChI Key

JNAXKGWMYYLQGE-IQCGEYIDSA-N

Isomeric SMILES

C1C[C@@H]2[C@@H](C2COC(=O)NCCOCCOCCOCC(=O)NC3=CC=C(C=C3)C#CC#N)CCC#C1

Canonical SMILES

C1CC2C(C2COC(=O)NCCOCCOCCOCC(=O)NC3=CC=C(C=C3)C#CC#N)CCC#C1

Origin of Product

United States

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